5-(4-Fluorophenyl)-2-methyl-3-furoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJWATPYRGMGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383367 | |
| Record name | 5-(4-FLUOROPHENYL)-2-METHYL-3-FUROIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111787-88-3 | |
| Record name | 5-(4-Fluorophenyl)-2-methyl-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111787-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-FLUOROPHENYL)-2-METHYL-3-FUROIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Methylation: The methyl group is introduced through alkylation reactions using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-methyl-3-furoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Oxidation: Furanones, oxygenated derivatives
Reduction: Dihydrofuran derivatives
Substitution: Functionalized fluorophenyl derivatives
Scientific Research Applications
5-(4-Fluorophenyl)-2-methyl-3-furoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to target proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups : The trifluoromethyl group in 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furoic acid increases lipophilicity and metabolic resistance compared to the methyl group in the target compound .
- Hydroxy vs. methyl : The hydroxyl group in 5-(4-Fluorophenyl)-2-hydroxybenzoic acid improves solubility but may reduce membrane permeability compared to the methyl-substituted analog .
2.2. Heterocyclic Modifications
Key Findings :
- Thiazole vs. furan : The thiazole-based compound (31) exhibits potent anticancer activity, likely due to improved target binding via nitrogen atoms in the heterocycle .
2.3. Functional Group Additions
Key Findings :
- Iminosugar conjugation: The addition of a pyrrolidine-iminosugar moiety drastically improves selectivity for glycosidase enzymes, making it a lead candidate for metabolic disorder therapeutics .
- Chain elongation: The propanoic acid derivative’s flexibility may facilitate interactions with enzyme active sites but could reduce metabolic stability .
Structural and Physicochemical Insights
- Crystal Packing : Isostructural studies (e.g., ) reveal that halogen substitutions (F vs. Cl) minimally affect crystal lattice parameters, suggesting similar solid-state stability .
- Acidity : The carboxylic acid group in this compound (pKa ~3–4) enhances solubility in physiological conditions compared to ester or amide analogs.
Research Implications
- Drug Design : The methyl group at the 2-position of the furan ring balances lipophilicity and solubility, making this compound a versatile scaffold.
- Biological Targeting: Thiazole or imidazo-pyridine substitutions may improve anticancer activity, while iminosugar conjugates enhance enzyme inhibition selectivity.
Biological Activity
5-(4-Fluorophenyl)-2-methyl-3-furoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a furoic acid moiety with a fluorophenyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, potentially increasing its efficacy as a therapeutic agent. Its molecular formula is C12H11F O3, with a molecular weight of approximately 232.21 g/mol.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has been evaluated using standard methods such as the agar diffusion method, revealing zones of inhibition comparable to conventional antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 14 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 11 |
| Klebsiella pneumoniae | 10 |
These results indicate its potential as a candidate for developing new antimicrobial agents.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism appears to involve modulation of signaling pathways such as NF-kB and COX-2, which are crucial in the inflammatory response.
3. Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer activity. It has shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The compound's ability to induce apoptosis in these cells suggests a mechanism that warrants further investigation.
The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : Its fluorophenyl group enhances binding affinity to various receptors, potentially modulating their activity.
- Cellular Uptake : The furan ring contributes to the compound's stability and bioavailability, facilitating cellular uptake.
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of furoic acids, including this compound, exhibited significant antimicrobial activity against resistant strains of bacteria .
- Anti-inflammatory Mechanisms : Research published in Pharmacology & Therapeutics highlighted the compound's ability to reduce inflammation in animal models by downregulating cytokine production .
- Cytotoxicity Against Cancer Cells : A recent investigation found that the compound induced apoptosis in human leukemia cells through the activation of caspase pathways, suggesting its potential for cancer therapy .
Future Directions
The promising biological activities of this compound warrant further research into its pharmacokinetics and toxicity profiles. Future studies should focus on:
- Detailed structure-activity relationship (SAR) studies to optimize its efficacy.
- In vivo studies to evaluate therapeutic potential and safety.
- Exploration of combination therapies with existing drugs to enhance efficacy against resistant strains.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(4-Fluorophenyl)-2-methyl-3-furoic acid, and how do reaction conditions influence yield?
- The synthesis typically involves multi-step functionalization of the furan ring. A common approach includes coupling a fluorophenyl group to a pre-functionalized methyl-furoic acid scaffold via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation. Reaction optimization (e.g., temperature, catalyst choice) is critical: for example, Pd catalysts may improve aryl coupling efficiency, while acidic conditions facilitate cyclization . Yield optimization often requires chromatographic purification and spectroscopic validation (NMR, IR) .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- X-ray crystallography using programs like SHELXL or ORTEP-III is employed to resolve bond lengths, angles, and torsional conformations. For example, the fluorophenyl group’s orientation relative to the furan ring can be confirmed via C–F bond distance measurements (~1.35 Å) and intermolecular interactions (e.g., hydrogen bonding with the carboxylic acid group) .
Q. What analytical techniques are recommended for purity assessment?
- High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity checks. Mass spectrometry (ESI-MS or GC-MS) confirms molecular weight (e.g., [M+H]+ at m/z 234.2), while elemental analysis validates stoichiometry. Differential scanning calorimetry (DSC) can detect polymorphic impurities .
Advanced Research Questions
Q. How do structural modifications at the 2-methyl or 3-carboxylic acid positions affect bioactivity in enzyme inhibition?
- Derivatives like 5-(1',4'-Dideoxy-1',4'-imino-D-erythrosyl)-2-methyl-3-furoic acid show selective inhibition of α-L-fucosidase (IC₅₀ ~12 µM) and β-galactosidase (IC₅₀ ~8 µM). Structure-activity relationship (SAR) studies reveal that substituents at the 3-carboxylic acid group enhance hydrogen bonding with catalytic residues, while methyl groups at position 2 modulate steric hindrance . Docking simulations (AutoDock Vina) and kinetic assays (Lineweaver-Burk plots) are used to validate mechanisms .
Q. What contradictions exist in crystallographic data for fluorophenyl-containing furoic acids, and how are they resolved?
- Discrepancies in reported bond angles (e.g., C4–C5–O in the furan ring) may arise from torsional strain induced by the fluorophenyl group. Refinement protocols in SHELXL or density functional theory (DFT) calculations (B3LYP/6-31G*) help reconcile experimental vs. computational data. Multi-temperature crystallography can assess thermal motion artifacts .
Q. How does this compound interact with biological targets in cholesterol biosynthesis pathways?
- As an intermediate in synthesizing pyrrolylheptanoic acid derivatives, it inhibits HMG-CoA reductase. Radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) track binding in hepatic microsomal assays. Competitive inhibition constants (Ki) are derived from Michaelis-Menten kinetics, with IC₅₀ values typically <1 µM .
Q. What methodologies assess its environmental persistence and biodegradation products?
- High-resolution mass spectrometry (HRMS) identifies degradation products (e.g., defluorinated metabolites) in soil/water matrices. OECD 301F tests measure biodegradability (>60% in 28 days indicates low persistence). Ecotoxicity assays (Daphnia magna LC₅₀) evaluate acute effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
